Chloroxylenol

概要

説明

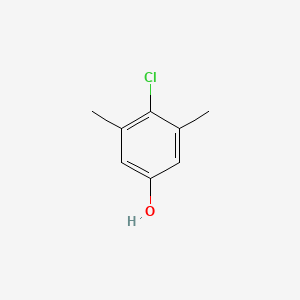

Synthesis Analysis

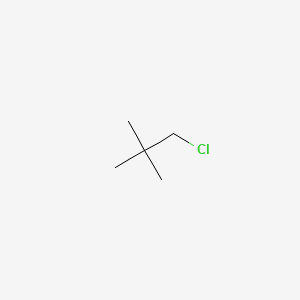

Chloroxylenol can be synthesized from 3,5-dimethylphenol using sulfuryl chloride as a chlorination reagent in the presence of a solvent like carbon tetrachloride. This process yields this compound with a high purity and significant bactericidal ability (Wang Zhi-zhong, 2007). Another method involves using aluminum chloride as a catalyst to prepare this compound from 3,5-xylenol and chlorine, achieving a yield of 61.1% under optimal conditions (Chang Hong-hong, 2006).

科学的研究の応用

Environmental Impact and Removal

Chloroxylenol (CHL), commonly used in antiseptics and disinfectants, is increasingly found in aquatic environments due to its widespread use. This has raised concerns about potential ecological risks. Studies have explored the removal of CHL in wastewater treatment plants (WWTPs), which is essential for maintaining healthy aquatic ecosystems. In one study, bioreactors partially removed CHL (44–87%) through biological routes. Microbial association networks indicated the involvement of specific microorganisms like Sphingobium in the biological degradation of CHL, suggesting pathways like dehalogenation and ring hydroxylation (Choi & Oh, 2019).

Biodegradation and Toxicity

Research has also focused on the biodegradation of CHL by fungal strains such as Cunninghamella elegans and Trametes versicolor. These fungi demonstrated the ability to effectively reduce CHL concentrations in their environment. The degradation process involved dechlorination, hydroxylation, and oxidation reactions, catalyzed by enzymes like cytochrome P450 and laccase. Additionally, the biodegradation of CHL was found to have a detoxifying nature, reducing its ecological impact (Nowak et al., 2021).

Advanced Degradation Techniques

The development of novel methods to degrade CHL has been a focus of recent research. For example, a study explored the use of a Fenton-like composite (Fe3O4/S-WO3) to enhance the degradation of CHL in water. This method showed high efficiency over a wide pH range, indicating its potential for the removal of CHL and similar pollutants from the environment (Lu et al., 2022).

Optimization of Degradation Processes

Optimizing the degradation of CHL is critical for reducing its environmental impact. Using statistical experimental designs, one study optimized the process of CHL degradation by the fungus Aspergillus niger. This approach identified the most influential factors for degradation and established optimal conditions for effectively treating high-strength CHL-polluted effluents (Ghanem et al., 2012).

Membrane Interactions and Effects

Investigations into the interactions of CHL with bacterial membranes revealed that it can induce a phase transition in membranes, impacting their fluidity. This effect was more pronounced in bacterial membranes, suggesting a potential mechanism for CHL's biocidal activity (Poger & Mark, 2019).

Innovative Synthesis Techniques

New techniques for synthesizing CHL have also been explored. One study presented an optimized method using aluminum chloride as a catalyst, achieving a significant yield of CHL. This research contributes to the efficient production of CHL for various applications (Chang Hong-hong, 2006).

作用機序

Target of Action

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is an antimicrobial agent that is most effective against Gram-positive bacteria . The primary targets of this compound are the proteins on the cell membrane of bacteria .

Mode of Action

This compound works by disrupting the cell wall and stopping the function of enzymes in bacteria . The hydroxyl -OH groups of the this compound molecule bind to certain proteins on the bacterial cell membrane, disrupting the membrane and allowing the contents of the bacterial cell to leak out .

Biochemical Pathways

It is known that the compound’s action involves the disruption of cell membrane potentials . The disruption of these potentials can lead to a cascade of effects within the cell, ultimately leading to cell death .

Pharmacokinetics

It is known that this compound has a low systemic toxicity, even at dosage levels many times higher than those likely to be absorbed during normal usage .

Result of Action

The result of this compound’s action is the death of the targeted bacteria, making it an effective antimicrobial agent . By disrupting the cell wall and stopping the function of enzymes, this compound causes the contents of the bacterial cell to leak out, leading to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the degradation rate of this compound in acidic solutions is higher than that in alkaline solutions . Additionally, the presence of other substances, such as H2O2, can increase the degradation rate of this compound . The compound’s relatively high chemical stability can cause eco-toxicological threats in receiving waters .

Safety and Hazards

特性

IUPAC Name |

4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLLIBGSJNGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt) | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032316 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Crystals from benzene; [HSDB] | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.89 g/ml at 20 °C | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0018 [mmHg] | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the chloroxylenol molecule binds to certain proteins on the cell membrane of bacteria, and disrupts the membrane so as to allow the contents of the bacterial cell to leak out. This allows chloroxylenol to enter the bacterial cell to bind further with more proteins and enzymes to disable the cell's functioning. At particularly high concentrations of chloroxylenol, the protein and nucleic acid content of targeted bacterial cells become coagulated and cease to function, leading to rapid cell death. | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from benzene | |

CAS RN |

88-04-0 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F32U78V2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112-116 degrees Celsius, 115.5 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

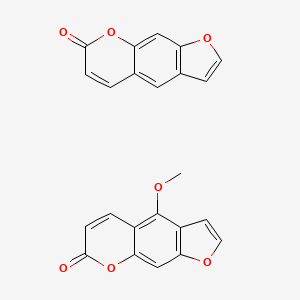

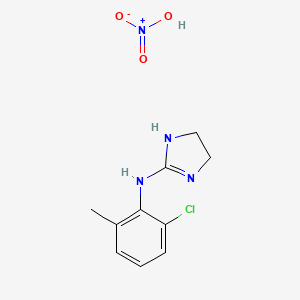

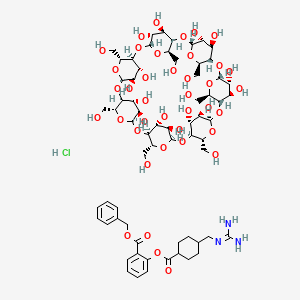

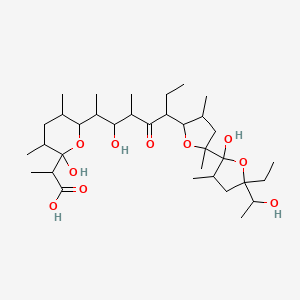

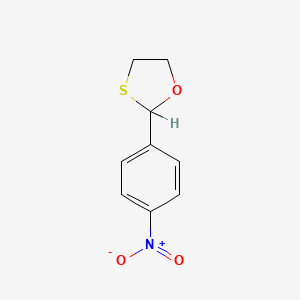

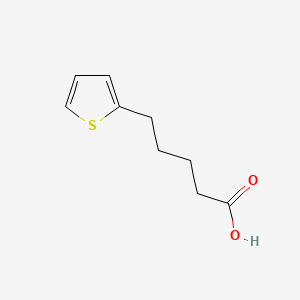

Feasible Synthetic Routes

Q & A

Q1: How does Chloroxylenol exert its antimicrobial effect?

A1: While the exact mechanism remains under investigation, research suggests this compound primarily targets bacterial membranes. [] This interaction likely disrupts membrane fluidity and integrity, leading to leakage of cellular contents and ultimately cell death. []

Q2: Does this compound influence cellular processes beyond its antimicrobial action?

A2: Emerging research suggests this compound might impact cellular pathways involved in cancer development. In colorectal cancer cells, it was found to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell growth and proliferation. This interference led to decreased cell viability, reduced migration and invasion, and even hampered tumor growth in a xenograft model. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C8H9ClO and has a molecular weight of 156.61 g/mol. []

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been employed to analyze the vibrational frequencies of this compound. These analyses contribute to understanding its structural features and chemical bonding. []

Q5: How does this compound perform in different formulations?

A5: this compound exhibits varying bactericidal activities based on formulation and concentration. For instance, its efficacy was found to be related to the degree of saturation in aqueous solutions containing the non-ionic surfactant cetomacrogol. []

Q6: Does this compound demonstrate any catalytic properties?

A6: While primarily recognized for its antimicrobial properties, current research hasn’t extensively explored its catalytic applications.

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular dynamics simulations have been utilized to investigate the interaction between this compound and bacterial membranes, providing insights into its mechanism of action at a molecular level. []

Q8: How do structural modifications impact the activity of this compound?

A8: Research suggests that the chlorine atom at the para position of the phenol ring in this compound plays a crucial role in its allergenic potential. Substituting it with bromine retains this potential, while fluorine abolishes it. [] The position and modifications of the methyl group also influence allergenicity. []

Q9: How stable is this compound in different formulations and storage conditions?

A9: While generally stable, the stability of this compound can be influenced by factors like pH, temperature, and the presence of organic matter. For instance, one study highlighted that increased pH and organic matter reduced its efficacy. []

Q10: Are there formulation strategies to improve this compound's properties?

A10: Research from the 1950s explored incorporating ethylenediamine tetraacetic acid (EDTA) into this compound formulations. This addition was found to enhance its bactericidal activity, particularly against Pseudomonas aeruginosa, even in the presence of hard water or organic matter. []

Q11: Is there information available about this compound’s compliance with SHE regulations?

A11: The provided papers primarily focus on the scientific aspects of this compound. Information on specific SHE regulations and compliance is not extensively covered.

Q12: What is known about the absorption and metabolism of this compound in humans?

A12: Research indicates that this compound can be absorbed through the skin and gastrointestinal tract. [] Following oral ingestion, both free and conjugated forms have been detected in human urine. []

Q13: What is the evidence supporting the antimicrobial efficacy of this compound?

A13: Numerous studies demonstrate the bactericidal and fungicidal properties of this compound. It has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antiseptics like chlorhexidine. [] It also demonstrates activity against Candida albicans. []

Q14: Has this compound’s efficacy been evaluated in animal models?

A14: Yes, a study using a caprine model investigated the efficacy of chlorhexidine/Chloroxylenol coated external fixator pins in preventing pin tract infections. Results indicated a significantly lower infection rate compared to uncoated stainless steel pins. []

Q15: What are the potential toxic effects of this compound?

A15: While generally considered safe for topical use, ingestion of large amounts of this compound-containing products can lead to toxicity. A study on Dettol (containing 4.8% this compound) poisoning found that a small percentage of patients developed renal impairment. []

Q16: Are there studies exploring these specific aspects related to this compound?

A16: The provided research papers primarily focus on this compound’s antimicrobial activity, formulation, and some toxicological aspects. Detailed investigations into drug delivery, biomarkers, immunogenicity, and drug-enzyme interactions are not extensively covered.

Q17: What is known about this compound’s environmental fate and effects?

A17: Studies indicate that this compound can undergo biodegradation by fungal strains like Cunninghamella elegans and Trametes versicolor. These fungi employ various enzymatic pathways to break down this compound, yielding several metabolites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile](/img/structure/B1207468.png)